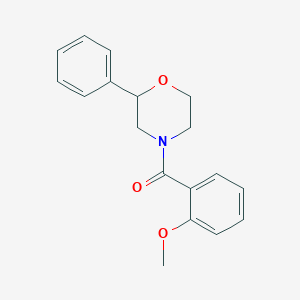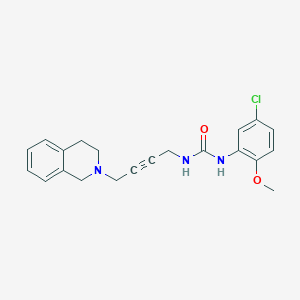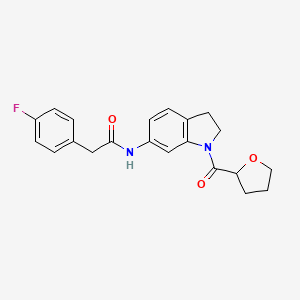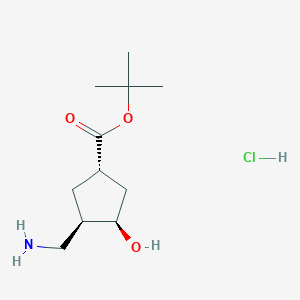![molecular formula C22H21N3O5 B2968607 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921812-39-7](/img/structure/B2968607.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives, has been reported. The synthesis process involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative .Molecular Structure Analysis
The molecular structure of similar compounds like Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate has been studied. In this compound, the acrylate C=C double bond is not parallel to the adjacent carbonyl group and an s-trans configuration is also observed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a refractive index of 1.581 .Applications De Recherche Scientifique
Anti-inflammatory Applications
A series of novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity both in vitro and in vivo. These compounds have shown promising anti-inflammatory effects, including the reduction of protein denaturation and rat paw edema. Molecular docking studies were conducted to understand their binding affinity towards human serum albumin (HSA), which could potentially explain their mechanism of action in anti-inflammatory responses (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
Another significant application of derivatives of this compound is in the field of anticonvulsant therapy. Derivatives have been designed and synthesized to explore their potential as anticonvulsant agents. These compounds were evaluated through various tests such as the maximal electroshock seizure (MES) test, subcutaneous pentylenetetrazole (sc-PTZ) induced seizure, and neurotoxicity screens. The findings suggest that these derivatives exhibit protective effects against seizures, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Anticancer Applications
Research into derivatives of this compound has also extended into anticancer applications. Specific derivatives have been synthesized and assessed for their antiproliferative activity against cancer cell lines such as A549 and K562. One study highlighted a derivative that demonstrated significant potency in inhibiting the growth of these cancer cells, suggesting its potential use in cancer treatment. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, mediated through pathways such as EGFR and p53-MDM2 (Zhang et al., 2023).
Antimicrobial and Antifungal Activities
Some derivatives have also been explored for their antibacterial and antifungal activities. Preliminary results from these studies indicate that certain synthesized compounds exhibit promising antibacterial properties, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-22(2)12-30-17-9-8-13(10-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHOKYTKPEJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)


![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)



![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)
![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)
![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)